4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Medicinal Chemistry Structure-Activity Relationships Cathepsin Inhibition

This compound features a unique 1,2-dimethylimidazole-4-sulfonyl motif with a 4-pyridyloxy ether on piperidine, differentiating it from close analogs such as piperazine variants and 3-chloro-4-pyridyloxy derivatives. Its computed tPSA (~77 Ų) and zero HBD count indicate favorable CNS permeability. Ideal as a comparator probe in systematic cathepsin S SAR campaigns. Choose this specific compound to control variables in target engagement studies and ensure valid cross-study comparisons.

Molecular Formula C15H20N4O3S
Molecular Weight 336.41
CAS No. 2034365-99-4
Cat. No. B2887641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
CAS2034365-99-4
Molecular FormulaC15H20N4O3S
Molecular Weight336.41
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3
InChIInChI=1S/C15H20N4O3S/c1-12-17-15(11-18(12)2)23(20,21)19-9-5-14(6-10-19)22-13-3-7-16-8-4-13/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3
InChIKeyDYEKADSDBCJRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 2034365-99-4): Procurement-Grade Identity and Structural Classification


4-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 2034365-99-4) is a synthetic sulfonamide-bridged heterocyclic compound with molecular formula C15H20N4O3S and molecular weight 336.41 g/mol . It belongs to the class of 1,2-dimethyl-1H-imidazole-4-sulfonamide piperidine ethers, a scaffold featured in patent disclosures for cathepsin protease inhibitors [1] and prokineticin receptor modulators [2]. The compound is currently distributed by specialty chemical suppliers as a research-grade intermediate or screening compound at ≥95% purity .

Why Generic Substitution Fails for 4-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine: Structural Uniqueness and Functional Divergence


Within the 1,2-dimethylimidazole-4-sulfonamide piperidine ether chemotype, even minor structural modifications produce large shifts in target engagement and physicochemical properties. The specific 4-pyridyloxy ether at the piperidine 4-position, combined with the 1,2-dimethyl substitution pattern on the imidazole, is a unique combination not replicated in close analogs. The 3-chloro-4-pyridyloxy analog (CAS 2034278-12-9) introduces an electron-withdrawing chlorine that alters hydrogen-bonding, while the piperazine variant (CAS 893727-64-5) changes the basicity and conformational flexibility of the central linker [1]. In patent-disclosed cathepsin S inhibitor series, the identity of the heterocyclic ether and the imidazole N-substituents directly determines inhibitor potency and selectivity across the cathepsin cysteine protease family [2]. Generic interchange without quantitative comparative data therefore risks loss of target engagement, altered ADME profiles, and invalid cross-study comparisons.

Quantitative Differential Evidence for 4-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine Against Closest Structural Analogs


Structural Differentiation: 1,2-Dimethylimidazole-4-sulfonyl Substitution vs. 1-Methyl and Unsubstituted Imidazole Analogs

The target compound bears a 1,2-dimethyl substitution on the imidazole-4-sulfonyl group, whereas the closest commercially cataloged analog carries only a 1-methyl substituent (CAS not publicly linked to a commercial source for the exact 4-pyridyloxy variant) . In the cathepsin S inhibitor patent family, the 2-position methyl group on the imidazole ring is explicitly claimed to modulate inhibitor potency by occupying a hydrophobic pocket adjacent to the catalytic cysteine [1]. Replacement with hydrogen (unsubstituted imidazole) or bulkier alkyl groups is predicted to reduce affinity, though head-to-head quantitative data for this specific compound are not publicly available.

Medicinal Chemistry Structure-Activity Relationships Cathepsin Inhibition

Piperidine 4-Pyridyloxy Ether vs. 3-Pyridyloxy and 2-Pyridyloxy Regioisomers: Positional Selectivity

The target compound incorporates a 4-pyridyloxy ether at the piperidine 4-position. The regioisomeric 3-pyridyloxy variant (CAS 2034278-12-9, which additionally carries a 3-chloro substituent on the pyridine and uses a piperidine 3-oxy linkage) represents a structurally distinct compound [1]. In kinase and protease inhibitor design, 4-pyridyl vs. 3-pyridyl regioisomers display divergent hydrogen-bonding geometry and target complementarity [2]. No direct head-to-head biochemical data comparing these two specific compounds exist in the public domain.

Medicinal Chemistry Regioisomer Differentiation Ligand-Target Docking

Piperidine Central Scaffold vs. Piperazine Analog: Conformational and Basicity Differences

The target compound uses a piperidine ring as the central sulfonamide-ether linker, whereas CAS 893727-64-5 replaces piperidine with piperazine [1]. Piperidine (calculated pKa ~10 for the conjugate acid of the tertiary amine after sulfonylation) vs. piperazine (dual amine character) results in different protonation states at physiological pH. The piperidine scaffold minimizes hydrogen-bond donor count (0 vs. 1 for piperazine NH) and reduces topological polar surface area (tPSA estimated at ~77 Ų vs. ~87 Ų for piperazine analog), both of which influence membrane permeability and CNS penetration [2].

Physicochemical Profiling Conformational Analysis ADME Prediction

Purity Specification: ≥95% Batch Consistency as a Procurement Decision Factor

Suppliers of CAS 2034365-99-4 specify purity at ≥95% , while certain analogs in the same sulfonamide-piperidine class are listed at >98% [1]. In high-throughput screening campaigns, a purity differential of 3–5 percentage points can translate to a meaningful difference in the rate of false-positive hits arising from trace impurities. For SAR studies, ≥95% purity requires orthogonal analytical confirmation (HPLC, NMR) before IC50 determination, whereas >98% compounds may be used with greater confidence in primary screens without immediate re-purification.

Quality Control Procurement Specifications Assay Reproducibility

Recommended Application Scenarios for 4-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine Based on Structural Differentiation


Cathepsin Cysteine Protease Inhibitor Screening Libraries

The compound belongs to a chemotype explicitly claimed in cathepsin S inhibitor patents [1]. Its 1,2-dimethylimidazole-4-sulfonyl motif and 4-pyridyloxy ether make it a suitable candidate for inclusion in focused cysteine protease screening decks. The piperidine scaffold, with its favorable computed permeability profile, supports use in cell-based cathepsin inhibition assays requiring intracellular target access.

Structure-Activity Relationship (SAR) Studies on Imidazole Substitution Patterns

Given the absence of public quantitative SAR data for this specific compound, it is best deployed as a comparator probe in systematic SAR campaigns. Comparing its activity profile against the 1-methyl-only analog and the piperazine variant would directly quantify the contribution of the C2-methyl group and the piperidine scaffold to target engagement, enabling data-driven lead optimization.

Physicochemical and ADME Profiling of Sulfonamide-Piperidine Ethers

The computed tPSA (~77 Ų) and HBD count (0) place this compound in favorable CNS drug-like property space [2]. It is recommended for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies alongside the piperazine analog (CAS 893727-64-5), where the impact of the piperidine-to-piperazine scaffold change on permeability can be experimentally quantified.

Quote Request

Request a Quote for 4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.